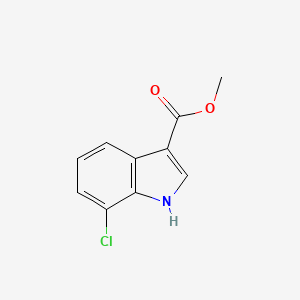Methyl 7-Chloroindole-3-carboxylate
CAS No.: 1260836-55-2
Cat. No.: VC5887780
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260836-55-2 |
|---|---|
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 |
| IUPAC Name | methyl 7-chloro-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |
| Standard InChI Key | LTAGUMGLNICZSD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=C1C=CC=C2Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
Methyl 7-Chloroindole-3-carboxylate has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol. Its IUPAC name, methyl 7-chloro-1H-indole-3-carboxylate, reflects the substitution pattern: a chlorine atom at the 7th position and a methyl ester group at the 3rd position of the indole scaffold. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The compound’s SMILES notation (COC(=O)C1=CNC2=C1C=CC=C2Cl) and InChIKey (LTAGUMGLNICZSD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous indole-3-carboxylates adopt planar configurations due to aromatic π-system stabilization, with the ester group introducing slight torsional strain .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Insufficient data | |
| LogP (Partition Coeff.) | Estimated ~2.32 (XLOGP3) |
The logarithmic partition coefficient (LogP), a measure of lipophilicity, is extrapolated from methyl indole-3-carboxylate (LogP = 2.32) , suggesting moderate lipid solubility. This property is critical for bioavailability, as it influences membrane permeability and metabolic stability. The chlorine substituent likely enhances electron-withdrawing effects, potentially increasing reactivity at adjacent positions compared to non-halogenated analogs.
Synthesis and Structural Elaboration
Optimization Challenges
Key challenges in synthesizing Methyl 7-Chloroindole-3-carboxylate include:
-
Regioselectivity: Ensuring precise chlorination at the 7-position without competing reactions at the 4-, 5-, or 6-positions.
-
Ester Stability: Preventing hydrolysis of the methyl ester under acidic or basic conditions during purification.
-
Yield Maximization: Reported yields for similar indole carboxylates range from 17.1% to 51.97% , highlighting inefficiencies in current methodologies.
Recent advances in flow chemistry and microwave-assisted synthesis could address these issues by improving reaction control and reducing side products .
Biological Activities and Mechanisms
Antiproliferative Effects
Indole derivatives exhibit broad-spectrum antiproliferative activity against cancer cell lines. Methyl 7-Chloroindole-3-carboxylate’s chlorine substituent may enhance DNA intercalation or topoisomerase inhibition compared to non-halogenated analogs. For instance, methyl indole-2-carboxylates show IC₅₀ values of <10 μM against breast (MCF-7) and lung (A549) cancer cells, though specific data for the 7-chloro-3-carboxylate variant remain unpublished.
Neuroprotective and Anti-inflammatory Roles
Indole scaffolds are precursors to neurotransmitters like serotonin, suggesting potential neuroprotective applications. Chlorinated indoles may modulate NF-κB signaling or COX-2 expression, reducing neuroinflammation in conditions like Alzheimer’s disease.
Applications in Drug Discovery and Materials Science
Pharmaceutical Lead Optimization
Methyl 7-Chloroindole-3-carboxylate serves as a versatile intermediate for:
-
Kinase Inhibitors: Functionalization at the 3-position enables targeting of ATP-binding pockets.
-
Antidepressants: Structural resemblance to tryptophan supports serotonin receptor modulation.
-
Antivirals: Indole derivatives inhibit viral proteases (e.g., HIV-1 protease) .
Materials Science Innovations
The compound’s aromaticity and halogen content make it suitable for:
-
Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
-
Coordination Polymers: Binding to metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume